6-羟基-2-萘酰肼

描述

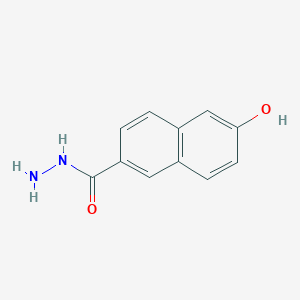

6-Hydroxy-2-naphthohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules and polymers. It is related to the naphthalene family, which is known for its importance in the synthesis of dyes, plastics, and pharmaceuticals. The compound's derivatives have been studied for their potential applications in medicine and materials science.

Synthesis Analysis

The synthesis of compounds related to 6-Hydroxy-2-naphthohydrazide often involves multi-step reactions, including Pd-catalyzed reactions, acylation, and condensation processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves Pd-catalyzed ethynylation, regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis . Similarly, N-arylamides of 3-hydroxy-2-naphthoic acid are synthesized by acylation of corresponding amines with 3-hydroxy-2-naphthoyl chloride . These methods highlight the versatility and practicality of synthetic approaches in creating naphthoic acid derivatives.

Molecular Structure Analysis

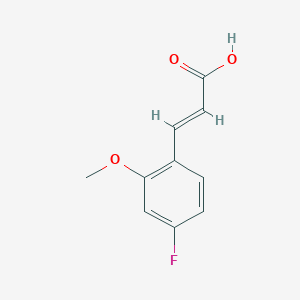

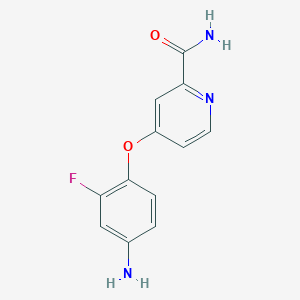

The molecular structure of 6-Hydroxy-2-naphthohydrazide derivatives is often characterized by planarity and the presence of intramolecular hydrogen bonding, which can significantly influence the compound's properties. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide is almost planar with a trans configuration of the C=N double bond, and its crystal packing is stabilized by N-H...O hydrogen bonds . Similarly, N'-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide features an intramolecular N—H...O hydrogen bond, contributing to the molecule's planarity .

Chemical Reactions Analysis

The reactivity of 6-Hydroxy-2-naphthohydrazide derivatives is often explored through the synthesis of various compounds. For example, the synthesis of isotopically labeled monomers and polymers of 6-hydroxy-2-naphthoic acid involves high-temperature deuteration and characterization through mass spectrometry and NMR . Additionally, the synthesis of new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives demonstrates the potential for creating compounds with anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxy-2-naphthohydrazide derivatives are determined through various analytical techniques. For instance, the vibrational, structural, and hydrogen bonding analysis of N'-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide using DFT calculations and atoms-in-molecule theory provides insights into the compound's properties . The thermal behavior of isotopically labeled polymers derived from 6-hydroxy-2-naphthoic acid is investigated using differential scanning calorimetry and thermogravimetry . These studies are crucial for understanding the stability and reactivity of the compounds for potential applications.

科学研究应用

金属离子检测的双功能探针

6-羟基-2-萘酰肼(NAH)已被用作在水中选择性和敏感地检测Fe3+和Cu2+离子的探针。这种双功能探针对Fe3+检测显示颜色变化,对Cu2+则展示“开启”双发射荧光响应。NAH与这些金属离子的结合比确认为1:1。该探针适用于广泛的pH范围,并成功在自来水、超纯水以及生物样本如BSA (Li et al., 2019) 中进行检测。

席夫碱合成

包括6-羟基-2-萘酰肼在内的萘酰肼衍生物是合成席夫碱的关键组分。这些碱通过缩合反应合成,并已被研究其分子结构和晶体堆积中的相互作用。这类化合物在各种化学和药理研究领域中具有重要意义 (Yathirajan et al., 2007)。

烯烃氧化中的催化作用

由3-羟基-2-萘酰肼和芳香族o-羟基醛缩合而成的化合物已被合成并用作烯烃氧化的催化剂。这些催化剂表现出高效率,特别是在环状和苯基取代烯烃的氧化中,展示了它们在工业和化学合成应用中的潜力 (Monfared et al., 2010)。

用于Zn2+和半胱氨酸检测的荧光传感器

一种6-羟基-2-萘酰肼衍生物已被开发为用于检测Zn2+和半胱氨酸的荧光传感器。该传感器能够在水性DMSO介质中检测这些物质,并已成功应用于活细胞成像,展示了它在生物和医学研究中的潜力 (Anand, Kumar, & Sahoo, 2018)。

抗癌和抗菌研究

已合成并评估了6-羟基-2-萘酰肼衍生物的体外和体内活性,特别是在抗癌和抗菌研究中。这些衍生物对特定癌细胞系和微生物表现出显著活性,表明它们作为治疗剂的潜力 (Popiołek等,2018)。

用于Ni2+检测的荧光传感器

使用6-羟基-2-萘酰肼合成的一种新型肼化合物已被用作检测Ni2+离子的荧光传感器。该传感器表现出高灵敏度和特异性,使其在环境监测和工业应用中对镍离子的精确检测至关重要 (Liu et al., 2020)。

肼酮化合物的合成和晶体学分析

由6-羟基-2-萘酰肼衍生的肼酮化合物已通过各种分析技术合成和表征,包括晶体学分析。这些化合物对于理解分子结构和相互作用至关重要,这在药物设计和材料科学中可能起着关键作用 (Cheng, Xue, & Yang, 2012)。

光物理性质和光酸行为

6-羟基-2-萘甲酸及其衍生物,包括6-羟基-2-萘酰肼,已被研究其光物理性质。它们作为双功能光酸,其中它们的功能基团在电子激发时表现出反应性变化。这些研究在光化学领域和光响应材料的发展中是重要的(Ditkovich, Pines, & Pines, 2016)。

新型非配体结合口袋雄激素受体拮抗剂

3-羟基-N'-((萘-2-基)亚甲基)萘-2-甲酰肼,一类包括6-羟基-2-萘酰肼衍生物的化合物,已被分析其在前列腺癌治疗中的潜力。这些化合物破坏了雄激素受体-共激活因子相互作用,代表了癌症治疗研究中的一种新方法(Blanco et al., 2012)。

安全和危害

作用机制

Target of Action

The primary target of 6-Hydroxy-2-naphthohydrazide is cyanide ions (CN−) in the environment . Cyanide ions are hazardous to both the environment and humans, and the development of effective and selective chemosensors for these ions is crucial .

Mode of Action

6-Hydroxy-2-naphthohydrazide interacts with its target, the cyanide ions, through a process known as deprotonation . This interaction results in a color change from colorless to yellow, which can be observed with the naked eye . The chemosensory potential of 6-Hydroxy-2-naphthohydrazide is attributed to this deprotonation of the labile Schiff base center by cyanide ions .

Biochemical Pathways

The biochemical pathway involved in the action of 6-Hydroxy-2-naphthohydrazide is the deprotonation of the labile Schiff base center by cyanide ions . This results in a notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol .

Pharmacokinetics

Its low detection limit (82 μM) suggests that it may have good bioavailability .

Result of Action

The result of the action of 6-Hydroxy-2-naphthohydrazide is the detection of cyanide ions in the environment . Its selective response allows it to be used successfully for making test strips for the detection of cyanide ions .

Action Environment

The action of 6-Hydroxy-2-naphthohydrazide is influenced by environmental factors, particularly the presence of cyanide ions . Its effectiveness and stability may vary depending on these environmental conditions .

属性

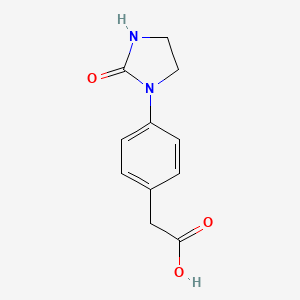

IUPAC Name |

6-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWVFWTKNGYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630252 | |

| Record name | 6-Hydroxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849421-24-5 | |

| Record name | 6-Hydroxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

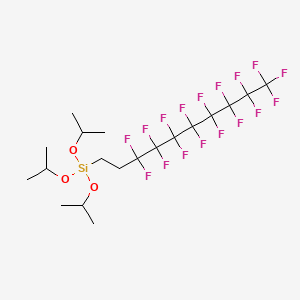

![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)